3-(Trifluoromethoxy)propan-1-amine
Overview
Description
3-(Trifluoromethoxy)propan-1-amine is an organic compound characterized by the presence of a trifluoromethoxy group attached to a propan-1-amine backbone. This compound is of significant interest in various fields due to its unique chemical properties, which include high electronegativity and stability imparted by the trifluoromethoxy group.
Mechanism of Action
Target of Action
Trifluoromethoxy (cf3o) group has been recognized as a novel moiety in various fields due to its unique features . It’s worth noting that the synthesis of CF3O-containing compounds is still a challenge due to indirect synthetical strategies and volatile reagent which is hard to handle .
Mode of Action
It’s known that several innovative reagents have been developed to facilitate the trifluoromethoxylation reaction and make cf3o-containing compounds more accessible .
Biochemical Pathways
A 4-hydroxy-3′-trifluoromethoxy-substituted resveratrol derivative has been shown to inhibit no production in an inflammatory cell model, inhibit oxidative cytotoxicity, and reduce ros accumulation and the population of apoptotic cells in an oxidative stress cell model .
Pharmacokinetics
It’s known that the trifluoromethoxy (cf3o) group has become a novel moiety in various fields because of its unique features .
Biochemical Analysis
Biochemical Properties
The trifluoromethoxy group in 3-Trifluoromethoxy-propylamine has strong electron absorption and high lipophilicity . This group can modify the properties of drugs and material molecules
Cellular Effects
The cellular effects of 3-Trifluoromethoxy-propylamine are not well-studied. A 4-hydroxy-3’-trifluoromethoxy-substituted resveratrol derivative, owing to its superior cell accumulation, could inhibit NO production in an inflammatory cell model, inhibit oxidative cytotoxicity, and reduce ROS accumulation and the population of apoptotic cells in an oxidative stress cell model .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the reaction of 3-bromopropan-1-amine with trifluoromethanol in the presence of a base, such as potassium carbonate, under reflux conditions .
Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions: 3-(Trifluoromethoxy)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler amines.
Substitution: It can undergo nucleophilic substitution reactions, where the trifluoromethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium azide or thiols can be employed under mild conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxides, while substitution reactions can produce a variety of substituted amines .
Scientific Research Applications
3-(Trifluoromethoxy)propan-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing into its potential use in pharmaceuticals, particularly for its stability and bioavailability.
Industry: It is used in the production of agrochemicals and specialty chemicals.
Comparison with Similar Compounds
Fluoxetine: An antidepressant with a similar trifluoromethyl group.
Trifluoromethylphenylamines: Compounds with similar structural features but different functional groups.
Uniqueness: 3-(Trifluoromethoxy)propan-1-amine is unique due to its specific combination of the trifluoromethoxy group and the propan-1-amine backbone. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable in various applications .
Properties
IUPAC Name |
3-(trifluoromethoxy)propan-1-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8F3NO/c5-4(6,7)9-3-1-2-8/h1-3,8H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDEVNGSFUOMYFH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)COC(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8F3NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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